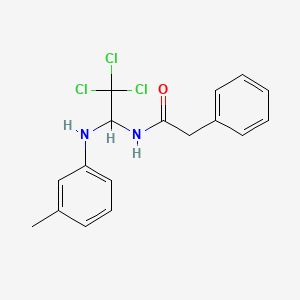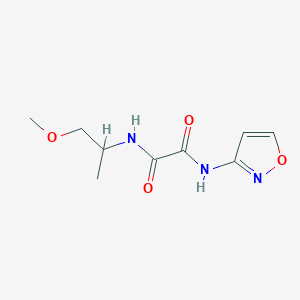
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ISO-1 is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in the immune response and inflammation.
Aplicaciones Científicas De Investigación
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to inhibit the growth and metastasis of cancer cells by targeting MIF, which is overexpressed in many types of cancer. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the inhibition of MIF, a cytokine that plays a critical role in the immune response and inflammation. MIF is involved in a wide range of physiological processes, including cell proliferation, apoptosis, and angiogenesis. By inhibiting MIF, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have neuroprotective effects and to improve insulin sensitivity. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide also has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has poor solubility in water, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. One area of interest is the development of more potent and selective inhibitors of MIF. Another area of interest is the investigation of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, the potential therapeutic applications of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-isoxazolecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This intermediate is then treated with oxalyl chloride to give the final product, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZAZOJGWBFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

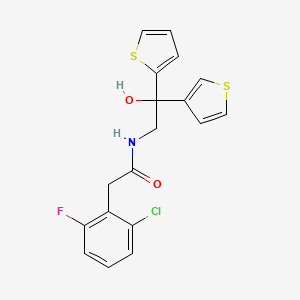
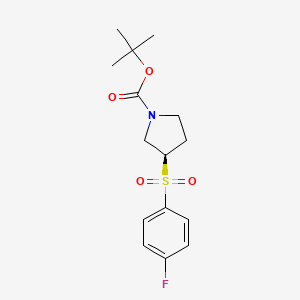
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)
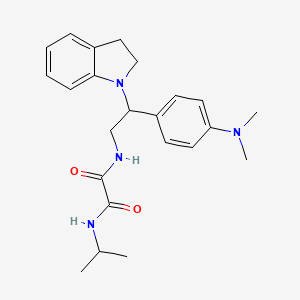
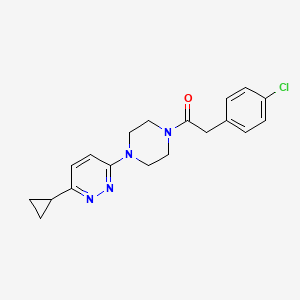

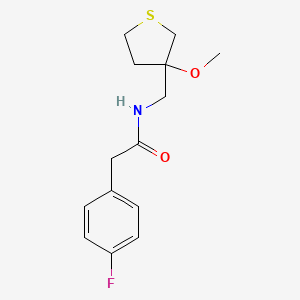
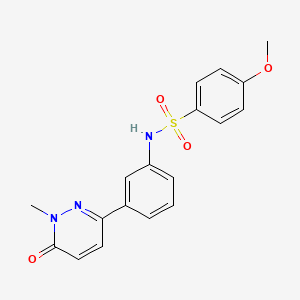
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2623349.png)
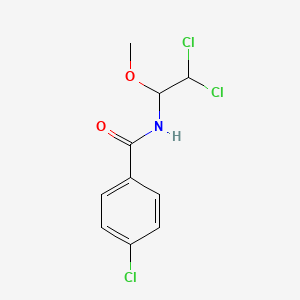
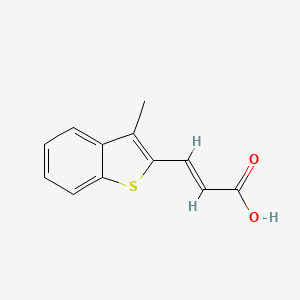
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
